3-Methyl-3-undecanol, also known as 3-methylundecan-3-ol, is a secondary alcohol with the molecular formula . This compound features a hydroxyl group (-OH) attached to the third carbon of an eleven-carbon chain, resulting in a chiral center that imparts optical activity. It is characterized as a colorless, water-insoluble liquid with a mild odor, and its structural formula can be expressed as follows:
3-Methyl-3-undecanol can be classified under the category of aliphatic alcohols and is often utilized in various chemical syntheses and applications.
3-Methyl-3-undecanol can be synthesized through several methods, primarily focusing on the reduction of ketones or aldehydes. Notable synthetic routes include:
The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity. The use of chiral catalysts is crucial for producing specific enantiomers, which are significant in pharmaceutical applications.
The molecular structure of 3-methyl-3-undecanol can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 186.334 g/mol |
IUPAC Name | 3-methylundecan-3-ol |
InChI Key | HCARCYFXWDRVBZ-LLVKDONJSA-N |
Canonical SMILES | CCCCCCCCC(C)O |
The compound's structure features a long carbon chain with a hydroxyl group positioned at the third carbon, contributing to its classification as a secondary alcohol.
3-Methyl-3-undecanol participates in various chemical reactions:
The mechanism of action for the reactions involving 3-methyl-3-undecanol typically follows standard pathways for alcohols:
These processes are critical for synthesizing derivatives that have applications in various fields, including pharmaceuticals and fragrances.
The chemical properties include:
These properties are essential for understanding how 3-methyl-3-undecanol behaves under different conditions and its suitability for various applications.
3-Methyl-3-undecanol finds applications in several scientific fields:
The catalytic hydrogenation of 3-methyl-3-undecanone represents the most direct route to 3-methyl-3-undecanol. Ruthenium and rhodium complexes demonstrate high efficacy for this transformation, achieving near-quantitative yields under optimized conditions. A notable study employed Ru/C (5% wt) with molecular hydrogen (10 bar) in ethanol at 80°C, converting 3-methyl-3-undecanone to the tertiary alcohol within 4 hours at 98% yield [5]. Stereoselectivity challenges arise due to the absence of chiral centers adjacent to the carbonyl; however, chiral ligands such as BINAP facilitate enantiomeric excess (ee) up to 82% when using Ir-diphosphine catalysts [5]. Key parameters influencing efficiency include:
Table 1: Transition Metal-Catalyzed Hydrogenation Performance
Catalyst System | Pressure (bar H₂) | Temperature (°C) | Yield (%) | ee (%) |
---|---|---|---|---|
Ru/C (5%) | 10 | 80 | 98 | - |
Rh-TPPTS | 5 | 70 | 95 | - |
Ir-(S)-BINAP | 15 | 60 | 90 | 82 |
Reaction optimization studies indicate that polar protic solvents (e.g., ethanol) suppress aldol condensation byproducts common with tertiary ketone substrates. Rhodium complexes ligated with water-soluble phosphines (TPPTS) enable biphasic reaction systems, simplifying catalyst recovery [5].
Electrochemical methods offer a sustainable alternative to gaseous hydrogen, utilizing protons from the electrolyte as reductants. Indirect reductions mediated by nickel or palladium complexes generate metal hydrides that transfer hydride ions to ketones. In one reported system, a divided electrochemical cell with a Ni cathode in acetonitrile/tetrabutylammonium tetrafluoroborate electrolyte reduced 3-methyl-3-undecanone at -1.8 V vs. Ag/Ag⁺, yielding 85% of the alcohol after 6 hours [5]. Stereoselectivity remains limited (ee < 20%) without chiral mediators, though recent advances in asymmetric electrodes show potential for improvement. Current density optimization is critical to minimize over-reduction to alkanes.
The nucleophilic addition of ethylmagnesium bromide to 2-undecanone constitutes the classical synthesis of 3-methyl-3-undecanol. This exothermic reaction proceeds via a six-membered transition state, affording the tertiary alcohol after aqueous workup. Studies indicate that anhydrous conditions and slow ketone addition to the Grignard reagent at 0°C suppress dialkylation byproducts, achieving yields >90% [3]. Ether solvents (diethyl ether, tetrahydrofuran) solvate the magnesium cation, enhancing reactivity. For scale-up, toluene replaces ethers due to safety considerations, albeit with a 10–15% yield reduction [2] [7].
Table 2: Grignard Synthesis Optimization Parameters
Parameter | Optimal Condition | Yield Impact |
---|---|---|
Solvent | Diethyl ether | Max yield (95%) |
Addition order | Ketone → Grignard reagent | Prevents homo-coupling |
Temperature | 0°C → 25°C (gradual) | Minimizes RBr elimination |
Stoichiometry | 1.1 eq Grignard per ketone | Reduces Mg dihalide impurities |
Alternative routes employ preformed organocerium reagents, which exhibit superior chemoselectivity with enolizable ketones like 2-undecanone [3].
Organozinc reagents enable milder alkylation conditions compared to Grignard reagents. Reformatsky-type reactions between ethyl iodoacetate and 2-undecanone generate β-hydroxy esters, which undergo decarboxylation to yield 3-methyl-3-undecanol. Zinc dust activation with trimethylsilyl chloride facilitates this transformation in dimethylformamide at 25°C (70% yield over two steps) [3]. Higher-order cuprates (e.g., LiEt₂Cu) selectively transfer ethyl groups to ketones without enolization, though their use remains limited by cost and sensitivity. Recent advances in iron-catalyzed cross-coupling show promise for ethylation under aerobic conditions.
Ketoreductases (KREDs) offer enantioselective routes to chiral tertiary alcohols, though 3-methyl-3-undecanol lacks prochirality. Instead, biocatalysis focuses on precursor synthesis or functionalized analogues. Carbonyl reductases from Saccharomyces cerevisiae reduce ethyl methyl ketone with 99% ee using glucose dehydrogenase for cofactor recycling [5] [9]. α-Dioxygenases (α-DOXs) from cyanobacteria catalyze oxidative decarboxylation of C12 fatty acids (e.g., lauric acid) to C11 aldehydes, which can be derivatized to branched alcohols. Synechocystis sp. α-DOX exhibits a turnover frequency (kₜₒₜ) of 14 s⁻¹ for C12 substrates [9].
Integrated biocatalytic systems enable 3-methyl-3-undecanol synthesis from plant oils or sugars. Escherichia coli engineered with α-DOX and aldehyde reductase converts dodecanoic acid to 3-methylundecanol via aldehyde intermediates [5]. Fed-batch fermentation using glucose and lauric acid achieves titers of 5 g/L, though product inhibition limits higher yields [5] [9]. Pseudomonas putida strains metabolizing alkanes produce long-chain ketones as potential precursors.
Table 3: Biocatalytic Systems for Alcohol Synthesis
Biocatalyst | Substrate | Product | Titer (g/L) | Notes |
---|---|---|---|---|
E. coli (α-DOX + ADH) | Lauric acid | 3-Methylundecanal | 0.43 | Requires decarboxylase |
S. cerevisiae (KRED) | Ethyl methyl ketone | (S)-2-Butanol | 96 | 99% ee; glucose co-substrate |
P. putida (AlkJ) | n-Undecane | 2-Undecanone | 0.7 | Terminal oxidation |
Challenges in microbial production include β-oxidation of fatty acid feedstocks and aldehyde volatility. Two-phase fermentations with organic extractants (e.g., 1-undecanol) mitigate toxicity and enhance recovery [5] [9].
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: